3,5-Dihydroxyacetophenone
Description
Contextualization within Phenolic Ketones and Acetophenone (B1666503) Derivatives
3',5'-Dihydroxyacetophenone belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds that feature a ketone group substituted by an alkyl group and a phenyl group. hmdb.ca More specifically, it is classified as a dihydroxyacetophenone, a derivative of acetophenone. lookchem.com
The systematic IUPAC name for this compound is 1-(3,5-dihydroxyphenyl)ethanone. clearsynth.com It is also commonly referred to as 5-acetylresorcinol. clearsynth.comcymitquimica.com The chemical structure consists of an acetophenone backbone with hydroxyl groups attached to the 3' and 5' positions of the phenyl ring.
Table 1: Synonyms for 3',5'-Dihydroxyacetophenone
| Synonym | Reference |
| 1-(3,5-dihydroxyphenyl)ethanone | clearsynth.com |
| 5-Acetylresorcinol | clearsynth.comcymitquimica.com |
| 3,5-Dihydroxyacetophemone | chemicalbook.com |
| 3,5-didroxyphenyl,Cthanone | chemicalbook.com |
| 3,5-dihydroxylacetophenone | chemicalbook.com |
This table is interactive. Users can sort and filter the data.
Several isomers of dihydroxyacetophenone exist, distinguished by the positions of the two hydroxyl groups on the phenyl ring. These include 2',4'-, 2',5'-, 3',4'-, and 2',6'-dihydroxyacetophenone (B134842). medchemexpress.comnih.govorgsyn.orgmedchemexpress.comnih.govorgsyn.org Each isomer, while sharing the same molecular formula, exhibits unique chemical and physical properties.
2',4'-Dihydroxyacetophenone (B118725): Also known as resacetophenone or 4-acetylresorcinol, this isomer has hydroxyl groups at the 2' and 4' positions. medchemexpress.comnih.govscbt.com It is recognized as a plant metabolite. medchemexpress.comnih.gov
2',5'-Dihydroxyacetophenone (B116926): With hydroxyl groups at the 2' and 5' positions, this compound is also known as 2-acetylhydroquinone or quinacetophenone. hmdb.catcichemicals.com It has been prepared through methods such as the Fries rearrangement of hydroquinone (B1673460) diacetate. orgsyn.org
3',4'-Dihydroxyacetophenone (B73281): This isomer, with hydroxyl groups at the 3' and 4' positions, is also referred to as 4-acetylcatechol. nih.govhmdb.ca It has been isolated from natural sources like Picea Schrenkiana needles. medchemexpress.com
2',6'-Dihydroxyacetophenone: This compound features hydroxyl groups at the 2' and 6' positions and has been reported in various organisms, including Daldinia eschscholtzii and Euphorbia lunulata. nih.gov
Table 2: Comparison of Dihydroxyacetophenone Isomers
| Isomer | Common Name(s) | Key Characteristics |
| 2',4'-Dihydroxyacetophenone | Resacetophenone, 4-Acetylresorcinol | Plant metabolite. medchemexpress.comnih.govhmdb.ca |
| 2',5'-Dihydroxyacetophenone | 2-Acetylhydroquinone, Quinacetophenone | Used in food flavouring. selleckchem.comthegoodscentscompany.com |
| 3',4'-Dihydroxyacetophenone | 4-Acetylcatechol, Acetopyrocatechol | Vasoactive agent and antioxidant. medchemexpress.comnih.gov |
| 2',6'-Dihydroxyacetophenone | - | Reported in various natural organisms. nih.gov |
This table is interactive. Users can sort and filter the data.
Significance in Natural Products Chemistry
The occurrence of 3',5'-dihydroxyacetophenone and its isomers in nature underscores their significance in the field of natural products chemistry.
While 3',5'-dihydroxyacetophenone itself has been a subject of synthesis studies, its isomers are more commonly reported as being isolated from natural sources. For instance, 2',4'-dihydroxyacetophenone has been identified as a plant metabolite. nih.gov 2',5'-Dihydroxyacetophenone has been isolated from the roots of Patrinia heterophylla. nih.gov Furthermore, 3',4'-dihydroxyacetophenone is a natural phenol (B47542) found in the herb Phellinus igniarius and has also been isolated from Picea schrenkiana. medchemexpress.comthegoodscentscompany.com 2',6'-dihydroxyacetophenone has been found in organisms like Daldinia eschscholtzii and Euphorbia lunulata. nih.gov
Overview of Established Research Areas for 3',5'-Dihydroxyacetophenone
Research on 3',5'-dihydroxyacetophenone has primarily focused on its chemical synthesis and the creation of various derivatives.
The reactivity of the hydroxyl and acetyl groups in 3',5'-dihydroxyacetophenone allows for the synthesis of a variety of derivatives. These derivatives are often explored for their potential applications in various fields of chemical research.
Compound Names Mentioned in this Article
Biological Activities
3',5'-Dihydroxyacetophenone, also known as 5-acetylresorcinol, is a phenolic compound that has garnered significant attention in scientific research due to its diverse biological activities. As an endogenous metabolite in humans, it plays a role in metabolic processes. smolecule.comchembk.com The unique structure of this compound, featuring two hydroxyl groups on the aromatic ring, contributes to its notable antioxidant properties. smolecule.combiosynth.com
Research has demonstrated that 3',5'-Dihydroxyacetophenone is a potent antioxidant capable of scavenging free radicals and inhibiting the formation of reactive oxygen species (ROS). smolecule.combiosynth.com These ROS are implicated in cellular damage and various chronic diseases. smolecule.com The antioxidant mechanism is attributed to its ability to modulate enzymes involved in oxidative stress pathways and influence cellular responses to oxidative damage. smolecule.com
Beyond its antioxidant capacity, this compound has shown potential in other therapeutic areas. Preliminary studies have indicated anti-inflammatory, neuroprotective, and antitumor effects. smolecule.com The anti-inflammatory properties may be beneficial in managing inflammatory diseases. smolecule.com In the context of cancer research, in vitro studies have demonstrated its ability to inhibit the proliferation of certain cancer cell lines and induce apoptosis. For instance, it has shown significant cytotoxicity against human breast cancer cells (MCF-7).
Furthermore, 3',5'-Dihydroxyacetophenone exhibits inhibitory activity against certain enzymes, including those with carbonyl groups like pterostilbene (B91288) O-methyltransferase. smolecule.combiosynth.com This suggests potential applications in modulating drug metabolism. smolecule.com The compound has also been investigated for its effects on plant growth, showing inhibitory activity on the germination and growth of some plant species. chemicalbook.com
Table 1: Summary of Reported Biological Activities of 3',5'-Dihydroxyacetophenone
| Biological Activity | Research Findings | References |
|---|---|---|
| Antioxidant | Potent free radical scavenger; inhibits reactive oxygen species (ROS) formation. | smolecule.combiosynth.com |
| Anti-inflammatory | Potential therapeutic benefits for inflammatory diseases. | smolecule.comchemimpex.com |
| Antitumor | Induces apoptosis and inhibits proliferation of certain cancer cell lines, including MCF-7 breast cancer cells. | |
| Enzyme Inhibition | Inhibits enzymes with carbonyl groups, such as pterostilbene O-methyltransferase. | smolecule.combiosynth.com |
| Neuroprotective | Suggested potential for aiding in neurodegenerative diseases. | smolecule.com |
| Plant Growth Inhibition | Inhibits germination and growth in some plant species. | chemicalbook.com |
| Endogenous Metabolite | Recognized as a human endogenous metabolite. | smolecule.comchembk.com |
Electrochemical Properties and Applications
The electrochemical behavior of 3',5'-Dihydroxyacetophenone has been a subject of scientific inquiry, particularly in the realm of electropolymerization and sensor development. The presence of hydroxyl groups on the acetophenone structure imparts redox activity to the molecule, making it suitable for electrochemical applications.
Research has explored the use of 3',5'-Dihydroxyacetophenone in creating conductive polymer films. These films can be deposited on electrode surfaces, such as glassy carbon and platinum, through electropolymerization. mdpi.com The resulting modified electrodes have been investigated for their potential in sensor applications.
Studies comparing the electropolymerization of 3',5'-dihydroxyacetophenone with other dihydroxy-substituted compounds, like 2',6'-dihydroxyacetophenone and 3,5-dihydroxybenzoic acid, have revealed significant differences in their voltammetric behavior and the characteristics of the resulting polymer films. mdpi.comresearchgate.net For instance, the acetophenone derivatives have been shown to form electropolymer remnants on the electrodes. mdpi.comnih.gov The stability and analytical performance of these modified electrodes can be influenced by factors such as the electrode material and the washing solvent used after deposition. mdpi.comnih.gov
The application of these polymer-modified electrodes has been demonstrated in the detection of various analytes. For example, films created from electropolymerized 2',6'-dihydroxyacetophenone on a platinum electrode have been used for the amperometric detection of tributylamine (B1682462), achieving a detection limit of 3.29 μM. mdpi.comresearchgate.net This highlights the potential of using dihydroxyacetophenone isomers in the development of electrochemical sensors.
Table 2: Electrochemical Properties and Applications of Dihydroxyacetophenone Derivatives
| Compound/Derivative | Electrode Material | Application | Key Findings | References |
|---|---|---|---|---|
| 3',5'-Dihydroxyacetophenone | Glassy Carbon, Platinum | Electropolymerization for sensor development. | Forms conductive polymer films with redox activity. | |
| 2',6'-Dihydroxyacetophenone | Platinum | Amperometric detection of tributylamine. | Achieved a detection limit of 3.29 μM. | mdpi.comresearchgate.net |
| 3,5-Dihydroxybenzoic Acid | Platinum, Glassy Carbon | Comparative electropolymerization studies. | Showed different voltammetric behavior compared to dihydroxyacetophenone isomers. | mdpi.comresearchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
1-(3,5-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5(9)6-2-7(10)4-8(11)3-6/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXWIKCZNIGMAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199825 | |
| Record name | 3',5'-Dihydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3',5'-Dihydroxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029662 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51863-60-6 | |
| Record name | 3,5-Dihydroxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51863-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',5'-Dihydroxyacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051863606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3',5'-Dihydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,5-dihydroxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3',5'-DIHYDROXYACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP7R433NNR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3',5'-Dihydroxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029662 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147 - 148 °C | |
| Record name | 3',5'-Dihydroxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029662 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies and Chemical Transformations
Modern Synthetic Routes to 3',5'-Dihydroxyacetophenone
The synthesis of 3',5'-dihydroxyacetophenone, a key intermediate for various pharmaceuticals and fine chemicals, has been approached through several modern methodologies aimed at improving efficiency, selectivity, and environmental sustainability. chembk.com These routes include enzymatic processes, strategic demethylations, and multi-step syntheses from readily available precursors.
Enzymatic Synthesis Approaches
Enzymatic methods offer a green and highly selective alternative for producing 3',5'-dihydroxyacetophenone. A notable example is the hydrolysis of 3,5-diacetoxyacetophenone utilizing lipases. Specifically, immobilized Burkholderia cepacia lipase (B570770) (BCL), formerly known as Pseudomonas cepacia lipase, has demonstrated high efficiency in this transformation. chemicalbook.comnih.gov This enzyme is recognized for its thermal stability and tolerance to various organic solvents. nih.gov
In a typical procedure, 3,5-diacetoxyacetophenone is dissolved in a solvent system, such as a mixture of 2-propanol and tetrahydrofuran (B95107) (THF), and the immobilized lipase is added. chemicalbook.com The reaction is stirred at room temperature under an inert atmosphere for an extended period, for instance, 60 hours, to achieve quantitative conversion to 3',5'-dihydroxyacetophenone. chemicalbook.com A significant advantage of this method is the mild reaction conditions and the ability to recover and reuse the lipase, which remains active even after months of storage. chemicalbook.com The product is typically obtained in high purity after simple filtration of the enzyme and solvent evaporation. chemicalbook.com
The enzymatic approach can also be applied in the reverse direction, for the regioselective acetylation of the dihydroxy precursor using an acyl donor like vinyl acetate (B1210297). smolecule.com Lipases, including BCL, can catalyze this reaction, offering a controlled method for producing the diacetoxy derivative. smolecule.com
Demethylation Strategies
A common and effective route to 3',5'-dihydroxyacetophenone involves the demethylation of its precursor, 3,5-dimethoxyacetophenone. chemicalbook.comlookchem.com This strategy is particularly useful as the dimethoxy compound can be prepared from 3,5-dimethoxybenzoic acid. chemicalbook.com
Several reagents can be employed for the demethylation of aryl methyl ethers. A widely used method involves treatment with aluminum chloride in a suitable solvent, such as refluxing chlorobenzene, which can afford yields of around 71%. chemicalbook.comchemicalbook.comlookchem.com Another effective reagent is anhydrous aluminum chloride in an ether solution, which has been shown to selectively demethylate the 5-methoxyl group in flavanones. ias.ac.in This method is advantageous as it operates under milder conditions compared to reagents like hydrobromic acid, which can cause unwanted side reactions. ias.ac.in Other demethylation agents, such as a combination of aluminum chloride and thiourea (B124793) in dichloromethane, have also been reported for similar acetophenone (B1666503) derivatives. google.com
The choice of demethylating agent and reaction conditions is crucial to ensure high yields and prevent undesired side reactions or decomposition of the product.
Multi-step Synthesis from Precursors
Complex, multi-step synthetic sequences starting from simple precursors like 3,5-dihydroxybenzoic acid provide a versatile platform for accessing 3',5'-dihydroxyacetophenone. One such patented method involves a series of chemical transformations: esterification, benzylation, hydrolysis, nucleophilic substitution, hydrolytic decarboxylation, and finally, debenzylation. google.comgoogle.com
Optimization of Reaction Conditions for Yield and Purity
Maximizing the yield and purity of 3',5'-dihydroxyacetophenone is a critical aspect of its synthesis, regardless of the chosen route. This involves the careful optimization of several reaction parameters.
Solvent Optimization: The choice of solvent is paramount. For instance, in enzymatic syntheses, a mixture of 2-propanol and tetrahydrofuran (THF) has been found to be effective for the lipase-catalyzed hydrolysis of 3,5-diacetoxyacetophenone. chemicalbook.com In other reactions, such as Grignard-based syntheses of related acetophenones, THF is often the solvent of choice due to its ability to solvate the reagents and facilitate efficient reaction kinetics. smolecule.com
Continuous Flow Reactors: Modern chemical manufacturing is increasingly adopting continuous flow technology to enhance safety, efficiency, and scalability. beilstein-journals.orgmdpi.com Continuous flow reactors offer superior heat and mass transfer compared to traditional batch reactors, allowing for better control over reaction conditions and potentially higher yields and purity. beilstein-journals.org This technology can be applied to various synthetic steps, including reactions that are difficult to control in batch mode. The integration of inline purification techniques, such as liquid-liquid extraction or crystallization, within a continuous flow setup can further streamline the production process, leading to a more efficient and automated synthesis of fine chemicals like 3',5'-dihydroxyacetophenone. beilstein-journals.org
Derivatization and Structural Modification of 3',5'-Dihydroxyacetophenone
The chemical structure of 3',5'-dihydroxyacetophenone, with its reactive hydroxyl and ketone functional groups, makes it an excellent starting material for the synthesis of a wide range of derivatives, most notably chalcones.
Synthesis of Chalcone (B49325) Derivatives
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of natural products and synthetic compounds with a broad spectrum of biological activities. acs.org They are typically synthesized through the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction between an acetophenone and an aromatic aldehyde. researchgate.netugm.ac.idnih.gov
The synthesis of chalcone derivatives from 3',5'-dihydroxyacetophenone follows this classic pathway. The reaction involves condensing 3',5'-dihydroxyacetophenone with a suitably substituted benzaldehyde (B42025) in the presence of a base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in a solvent like ethanol (B145695) or methanol. researchgate.netresearchgate.net The reaction is often carried out at room temperature with stirring for an extended period to ensure completion. researchgate.netugm.ac.id
The reactivity and yield of the Claisen-Schmidt condensation can be influenced by several factors, including the concentration of the base, reaction temperature, and the electronic nature of the substituents on the benzaldehyde. nih.gov For instance, studies on the synthesis of other hydroxychalcones have shown that optimizing the concentration of the aqueous alkaline base is critical, and in some cases, ultrasound assistance can be used to improve yields and shorten reaction times. nih.gov The resulting chalcones, which incorporate the 3',5'-dihydroxyacetophenone scaffold, can be isolated and purified, often as colored solids. researchgate.netugm.ac.id These derivatives represent a diverse library of compounds for further investigation in various scientific fields.
Table of Research Findings on Synthesis and Derivatization
| Section | Methodology | Key Reagents/Catalysts | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2.1.1 | Enzymatic Hydrolysis | Immobilized Burkholderia cepacia lipase | 2-propanol/THF, Room Temp, 60h | Quantitative | chemicalbook.com |
| 2.1.2 | Demethylation | Aluminum chloride | Refluxing chlorobenzene | 71% | chemicalbook.comchemicalbook.com |
| 2.1.3 | Multi-step Synthesis | 3,5-dihydroxybenzoic acid, Pd/C | Multiple steps including benzylation and debenzylation | ~65% (total) | google.comgoogle.com |
| 2.2.1 | Chalcone Synthesis | Substituted benzaldehydes, KOH | Methanol, Room Temp, 48h | Up to 97% | researchgate.netugm.ac.id |
Preparation of Brominated Dihydroxyacetophenone Derivatives
The bromination of dihydroxyacetophenone isomers is a key transformation for producing highly functionalized intermediates. The reaction's selectivity—whether bromination occurs on the aromatic ring (nuclear bromination) or the acetyl group's methyl side-chain (ω-bromination)—is highly dependent on the chosen reagents and conditions.
One effective method for selective ω-bromination involves the use of copper(II) bromide. lew.ro This approach has been successfully applied to various hydroxyacetophenones. lew.ro The reaction can be performed under conventional heating, but the use of ultrasound or microwave irradiation has been shown to improve yields by an average of 10–15%. lew.roresearchgate.net The efficiency of ultrasound is attributed to cavitation phenomena, which allows for more effective energy transmission to the substrates. lew.ro For instance, reacting dihydroxyacetophenone derivatives with copper(II) bromide in a chloroform/ethyl acetate solvent mixture under microwave (15 min) or ultrasound (20 min) irradiation yields the desired ω-bromo derivatives with high selectivity, as no nuclear bromination is observed. lew.roresearchgate.net
For nuclear bromination, different methods are employed. A conventional approach uses a combination of potassium bromate (B103136) (KBrO₃) and potassium bromide (KBr) in an acidic medium. For example, the bromination of 1-(3,5-dihydroxyphenyl)ethanone can be achieved by dissolving it in a mixture of ethanol, glacial acetic acid, and phosphoric acid, followed by treatment with KBrO₃ and KBr at 50–70°C for several hours. This method leads to the substitution of bromine atoms onto the aromatic ring. A similar process is used for the synthesis of 3,5-dibromo-2,4-dihydroxyacetophenone from 2,4-dihydroxyacetophenone, demonstrating the utility of this reagent system for di-bromination of the aromatic core. google.com
Table 1: Comparison of Bromination Methods for Dihydroxyacetophenone Derivatives
| Method | Reagents & Solvents | Conditions | Type of Bromination | Key Findings/Yields | Source |
|---|---|---|---|---|---|
| Ultrasound Irradiation | Copper(II) bromide; Chloroform/Ethyl Acetate (1:2) | 20 minutes exposure | ω-bromination | Highly selective; yields are 10-15% higher than conventional heating. | lew.roresearchgate.net |
| Conventional Heating | Copper(II) bromide; Chloroform | Reflux for 180-300 min | ω-bromination | Good yields and high selectivity. | lew.ro |
| Acidic Bromination | KBrO₃, KBr; Ethanol, Acetic Acid, Phosphoric Acid | Stirring at 50–70°C for ~2 hours | Nuclear Bromination | Effective for aromatic ring substitution. Product precipitates upon water addition. | |
| Patent Method (for Isomer) | KBrO₃, KBr (or Br₂); Ethanol, Acetic Acid, Phosphoric Acid | Heating at 50–70°C for 1-5 hours | Nuclear Bromination | Yields reported between 80-86% for 3,5-dibromo-2,4-dihydroxyacetophenone. | google.com |
Formation of Tetrazole Hybrids
Molecular hybridization is a powerful strategy in medicinal chemistry, and the combination of the dihydroxyacetophenone scaffold with a tetrazole ring has been explored to create novel compounds. Tetrazoles are often used as bioisosteres for carboxylic acids, potentially improving a molecule's metabolic stability and pharmacokinetic profile. researchgate.netmdpi.com
A primary synthetic route involves coupling a hydroxyacetophenone with a pre-formed tetrazole moiety through a linker. In one study, a series of novel hybrids were synthesized by linking 2'-hydroxyacetophenone (B8834) with an N-alkylated thiotetrazole via methylene (B1212753) spacers of varying lengths. researchgate.netacgpubs.org The synthesis typically involves dissolving the starting acetophenone derivative in a solvent like dimethylformamide (DMF), followed by a reaction to attach the tetrazole-containing side chain. researchgate.net
Alternative strategies begin with a modified acetophenone. For example, a synthesis can start with 4-aminoacetophenone, where the amino group is first converted into a tetrazole ring using sodium azide (B81097) in the presence of triethyl orthoformate and acetic acid. mdpi.com The resulting acetophenone-tetrazole can then undergo further reactions, such as condensation with a benzaldehyde to form a chalcone, which is subsequently converted to a pyrazole, creating a multi-heterocyclic hybrid. mdpi.com
Another approach involves first brominating the acetyl group of an acetophenone-tetrazole precursor to create a reactive phenacyl bromide. nih.gov This intermediate, 1-(4-(2-bromoacetyl)-phenyl)-1H-tetrazole, can then be reacted with various nucleophiles to build complex heterocyclic systems, such as tetrazole-thiophene hybrids. nih.gov
Table 2: Synthetic Strategies for Acetophenone-Tetrazole Hybrids
| Strategy | Key Starting Material | Key Reagents/Steps | Description | Source |
|---|---|---|---|---|
| Coupling via Linker | Hydroxyacetophenone | N-alkylated thiotetrazole, DMF | The hydroxyacetophenone is coupled with a tetrazole moiety using a methylene spacer of a specific length. | researchgate.netacgpubs.org |
| Tetrazole Formation from Amine | 4-Aminoacetophenone | Sodium azide, triethyl orthoformate, acetic acid | The amino group on the acetophenone ring is converted into a tetrazole. The resulting molecule is a versatile intermediate for further elaboration. | mdpi.com |
| Phenacyl Bromide Intermediate | 1-(4-acetylphenyl)-1H-tetrazole | Bromine, acetic acid | The acetyl group is brominated to form a reactive α-bromo ketone, which serves as a building block for subsequent heterocycle formation. | nih.gov |
Electropolymerization to Form Conductive Polymers
Hydroxyacetophenones, including isomers of 3',5'-dihydroxyacetophenone, can serve as monomers for the synthesis of conductive polymers through electropolymerization. mdpi.com These polymers are a class of electroactive materials with applications in sensors, biosensors, and other electronic devices. mdpi.comnih.gov The process involves the anodic polymerization of the monomer onto an electrode surface, creating a polymer film. mdpi.com
Studies on 2',6'-dihydroxyacetophenone (B134842), an isomer of 3',5'-dihydroxyacetophenone, provide insight into this process. The electropolymerization has been successfully carried out in dimethyl sulfoxide (B87167) (DMSO) using platinum or glassy carbon electrodes. mdpi.comnih.gov Cyclic voltammetry scans show that the acetophenone derivative forms coherent electropolymer remnants at the electrode surface. mdpi.com In contrast, similar compounds like 3,5-dihydroxybenzoic acid show little to no passivation, highlighting the unique role of the acetyl group in the polymerization process. mdpi.com
The resulting polymer films often contain quinone-type moieties, which are electroactive and contribute to the material's conductive properties. mdpi.com The presence of these groups makes the polymers suitable for use as modifying layers on electrodes to enhance selectivity and sensitivity in analytical applications. mdpi.com The properties of the polymer, such as solubility and adherence to the electrode, are influenced by factors like the monomer concentration and the specific structure of the dihydroxyacetophenone isomer. mdpi.com The polymers derived from 2',6'-dihydroxyacetophenone, for example, are noted to be soluble and suitable for sensor development.
Table 3: Electropolymerization of Dihydroxyacetophenone Isomers
| Monomer | Solvent | Electrodes | Key Observations | Polymer Properties | Source |
|---|---|---|---|---|---|
| 2',6'-Dihydroxyacetophenone | Dimethyl Sulfoxide (DMSO) | Platinum, Glassy Carbon | Forms electropolymer remnants on the electrode surface. Voltammograms show clear anodic peaks. | Contains electroactive quinone-type moieties. The polymer is soluble and suitable for sensor applications. | mdpi.comnih.gov |
| 3,5-Dihydroxybenzoic Acid (for comparison) | Dimethyl Sulfoxide (DMSO) | Platinum, Glassy Carbon | Practically no passivation occurs; forms insoluble polymers. | Limited analytical utility due to insolubility. | mdpi.com |
Compound Index
The following table lists the chemical compounds mentioned in this article.
Comprehensive Analysis of Biological Activities and Pharmacological Potential
Antitumor and Cytotoxic Activities
The potential of dihydroxyacetophenone derivatives as anticancer agents has been an area of active investigation. Research has explored their effects on various cancer cell lines, the underlying mechanisms of action, and the relationship between their chemical structure and biological efficacy.
In vitro Studies on Cancer Cell Lines (e.g., MCF-7, HeLa, A549)
While extensive data on the specific cytotoxicity of 3',5'-Dihydroxyacetophenone against MCF-7, HeLa, and A549 cancer cell lines are not prominent in the available literature, studies on related dihydroxyacetophenone derivatives provide valuable insights. For instance, various synthesized diazinium dihydroxyacetophenone derivatives have been evaluated for their cytotoxic activities in vitro against the HeLa (human cervical cancer) cell line researchgate.net. Several of these compounds demonstrated significant cytotoxicity researchgate.net. However, specific IC50 values and detailed proliferation assays for the 3',5'-isomer remain an area for future research.
Mechanisms of Action in Apoptosis Induction (e.g., caspase pathways)
Direct research into the apoptotic mechanisms induced by 3',5'-Dihydroxyacetophenone is limited. However, studies on the closely related isomer, 2',5'-Dihydroxyacetophenone (B116926) (DHAP), offer a potential model for the pro-apoptotic activity of this compound class. In studies on multiple myeloma cells, 2',5'-DHAP was found to inhibit cell proliferation and induce apoptosis mdpi.com. The mechanism was characterized by the activation of key initiator and executioner caspases, including caspase-3, caspase-8, and caspase-9 mdpi.com. This activation leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a critical event in the execution phase of apoptosis mdpi.com. This suggests that the dihydroxyacetophenone scaffold may have the potential to trigger programmed cell death through intrinsic and extrinsic caspase-dependent pathways.
In vivo Efficacy in Xenograft Models (e.g., tumor growth inhibition)
The evaluation of a compound's efficacy in a living organism is a crucial step in preclinical development. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for these assessments nih.gov. Despite the utility of these models, there is currently a lack of published scientific studies detailing the in vivo efficacy of 3',5'-Dihydroxyacetophenone on tumor growth inhibition in xenograft models. This represents a significant gap in the understanding of its potential as a therapeutic agent and underscores an area ripe for future investigation.
Structure-Activity Relationships (SAR) in Antitumor Efficacy, including influence of substitution patterns
Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological activity. For dihydroxyacetophenone derivatives, specific structural modifications have been shown to significantly enhance antitumor efficacy.
Influence of Halogenation: The introduction of a bromine atom to the dihydroxyacetophenone skeleton has been associated with a marked increase in cytotoxic activity researchgate.net. Certain brominated derivatives were found to be more potent against the HeLa cell line than standard chemotherapeutic agents such as etoposide, 5-fluoro-uracil, and methotrexate (B535133) researchgate.net. This suggests that halogenation is a key strategy for enhancing the anticancer potential of this class of compounds.
Antimicrobial Properties
Dihydroxyacetophenone and its derivatives have been investigated for their ability to inhibit the growth of pathogenic microorganisms, including both bacteria and fungi.
Activity against Bacteria (e.g., Gram-positive bacteria, Pseudomonas aeruginosa)
The antimicrobial spectrum of dihydroxyacetophenones is heavily influenced by the isomeric form of the compound.
Activity Against Gram-Positive Bacteria: A comparative study of dihydroxyacetophenone (DHAP) isomers revealed significant differences in their activity against Gram-positive bacteria. The general order of antimicrobial potency was found to be 2',6'-DHAP > 2',4'- and 3',4'-DHAP > 2',5'-DHAP > 3',5'-DHAP tandfonline.com. This indicates that 3',5'-Dihydroxyacetophenone possesses the lowest antimicrobial activity against Gram-positive bacteria among the isomers tested tandfonline.com.
| Dihydroxyacetophenone Isomer | Relative Antimicrobial Activity against Gram-Positive Bacteria tandfonline.com |
|---|---|
| 2',6'-Dihydroxyacetophenone (B134842) | Highest |
| 2',4'-Dihydroxyacetophenone (B118725) | High |
| 3',4'-Dihydroxyacetophenone (B73281) | High |
| 2',5'-Dihydroxyacetophenone | Moderate |
| 3',5'-Dihydroxyacetophenone | Lowest |
Activity Against Pseudomonas aeruginosa: In contrast to its weaker performance against Gram-positive bacteria, the broader class of dihydroxyacetophenone derivatives has shown significant promise against specific Gram-negative pathogens. Studies have reported that dihydroxyacetophenone derivatives can exhibit powerful antibacterial activity against the drug-resistant Gram-negative bacterium Pseudomonas aeruginosa nih.govresearchgate.netresearchgate.net. This suggests that while the 3',5'-isomer may be less effective against certain bacteria, the core dihydroxyacetophenone structure is a valuable scaffold for developing agents targeting this opportunistic pathogen. Further studies focusing specifically on the 3',5'-isomer against P. aeruginosa are needed to confirm its efficacy.
Activity against Fungi
The antifungal properties of dihydroxyacetophenone derivatives have been investigated, though the activity of 3',5'-Dihydroxyacetophenone itself is not extensively documented. Studies on various hydroxyacetophenone derivatives have generally indicated poor antifungal activity core.ac.uk. For instance, one investigation reported that while certain synthesized derivatives showed good antibacterial effects, they did not exhibit significant antifungal properties core.ac.uk. In contrast, other research on novel dihydroxyacetophenone derivatives found that all tested compounds demonstrated good antifungal activity against the yeast Candida albicans researchgate.net. Similarly, Xanthoxylin, a hydroxyacetophenone isolated from Melicope borbonica, has shown antifungal effects against Penicillium expansum and Candida albicans acgpubs.org. However, a study focusing on the isomer 3',4'-Dihydroxyacetophenone found it showed no growth inhibition against fungi tandfonline.com. This suggests that the antifungal potential of dihydroxyacetophenones is highly dependent on the specific isomeric structure and any additional chemical modifications.
Comparison of Antimicrobial Potency with Isomers and Reference Compounds
The antimicrobial activity of dihydroxyacetophenone (DHAP) isomers varies significantly based on the position of the hydroxyl groups on the phenyl ring. A comparative study of DHAP isomers revealed a clear hierarchy in their antimicrobial potency. The general order from highest to lowest activity was found to be: 2',6'-DHAP, followed by 2',4'- and 3',4'-DHAP, then 2',5'-DHAP, and finally 3',5'-DHAP, which exhibited the lowest relative activity among the isomers tandfonline.com.
When compared to standard food preservatives, the isomer 3',4'-Dihydroxyacetophenone demonstrated antimicrobial activity against Gram-positive bacteria with a potency similar to that of sorbic acid and benzoic acid tandfonline.com. However, its activity against fungi was negligible, in contrast to butyl hydroxybenzoate, which is effective against both bacteria and fungi tandfonline.com. In studies involving more complex derivatives, novel hydroxyacetophenone-tetrazole hybrids were evaluated against the reference antibacterial agent vancomycin, which showed much better activity against S. aureus and S. epidermidis than the tested compounds acgpubs.org.
Table 1: Comparison of Antimicrobial Activity of Dihydroxyacetophenone (DHAP) Isomers
| Isomer | Relative Antimicrobial Potency | Source |
|---|---|---|
| 2',6'-Dihydroxyacetophenone | Highest | tandfonline.com |
| 2',4'-Dihydroxyacetophenone | High | tandfonline.com |
| 3',4'-Dihydroxyacetophenone | High | tandfonline.com |
| 2',5'-Dihydroxyacetophenone | Moderate | tandfonline.com |
| 3',5'-Dihydroxyacetophenone | Lowest | tandfonline.com |
Mechanistic Insights into Antimicrobial Action
The precise mechanism of antimicrobial action for 3',5'-Dihydroxyacetophenone is not fully elucidated, but studies of its isomers provide important insights. The variation in antimicrobial potency among isomers strongly suggests that the specific positioning of the two hydroxyl groups on the molecule is critical for its biological activity tandfonline.com. This structural dependency indicates that the interaction with microbial targets is highly specific.
Furthermore, research on related catechol analogs suggests that antimicrobial activity is inversely proportional to the polarity of the groups attached to the molecule tandfonline.com. One of the key biochemical properties of dihydroxyacetophenones is their antioxidant potential biosynth.com. 3',5'-Dihydroxyacetophenone is described as a potent antioxidant that can inhibit the formation of reactive oxygen species (ROS) biosynth.com. This antioxidant capability could contribute to its antimicrobial effect, as it might interfere with the redox balance within microbial cells, which is essential for their survival and growth. The ability of the related isomer 3,4-Dihydroxyacetophenone to regulate pathways involved in oxidative stress, such as the Nrf2/HO-1 pathway in human cells, highlights the compound's significant role in cellular redox processes nih.gov.
Plant Growth Regulation and Herbicidal Effects
3',5'-Dihydroxyacetophenone has been identified as a compound that exhibits inhibitory effects on the germination and growth of plants chemicalbook.com. These properties suggest its potential as a natural plant growth regulator or herbicide.
Inhibition of Seed Germination Rates
Research has confirmed that 3',5'-Dihydroxyacetophenone possesses inhibitory activity towards plant seed germination chemicalbook.com. While specific data for this isomer is limited, extensive studies on the closely related isomer 3',4'-Dihydroxyacetophenone (DHAP), isolated from Picea schrenkiana needles, provide a detailed model of its effects. DHAP demonstrated significant, concentration-dependent inhibition of seed germination for multiple species nih.gov.
For example, DHAP significantly inhibited the seed germination rate of P. schrenkiana at concentrations of 2.5 mM and wheat at 1 mM nih.gov. For lettuce, the inhibitory threshold concentration was even lower at 0.5 mM nih.gov. Interestingly, the effect can be species-specific, as DHAP had no inhibitory effect on rice seed germination and even promoted it at concentrations of 1 mM and 10 mM nih.gov. This allelopathic potential suggests that such compounds can influence plant community structures in their natural environment nih.gov.
Table 2: Effect of 3',4'-Dihydroxyacetophenone (DHAP) on Seed Germination of Various Plant Species
| Plant Species | Inhibitory Threshold Concentration | Effect at Threshold | Source |
|---|---|---|---|
| Picea schrenkiana (Schrenk spruce) | 2.5 mM | Germination rate 83.56% of control | nih.gov |
| Triticum aestivum (Wheat) | 1 mM | Germination rate 95.67% of control | nih.gov |
| Latuca sativa (Lettuce) | 0.5 mM | Germination rate 84.68% of control | nih.gov |
| Oryza sativa (Rice) | None | Promoted germination at 1 and 10 mM | nih.gov |
Physiological Processes Affected in Plants
The observed inhibition of germination and growth by dihydroxyacetophenones implies interference with fundamental physiological processes in plants. The application of high concentrations (≥5 mM) of 3,4-Dihydroxyacetophenone to P. schrenkiana seedlings resulted in a dark discoloration of the tissues, indicating significant physiological stress or cell death nih.gov. Although the specific pathways affected by 3',5'-Dihydroxyacetophenone are not detailed, the effects of such phenolic compounds are often linked to their influence on cellular metabolism and stress responses. Plants release a variety of phenolic compounds as allelochemicals, which can affect neighboring plants by disrupting hormone balance, nutrient uptake, or cellular respiration researchgate.net. Given the known antioxidant properties of dihydroxyacetophenones, it is plausible that they interfere with the delicate balance of reactive oxygen species (ROS) within plant cells, which act as signaling molecules in processes like germination and growth biosynth.comnih.gov. Disruption of these signaling pathways could lead to the observed inhibitory effects.
Antioxidant Properties
3',5'-Dihydroxyacetophenone, an aromatic ketone, demonstrates significant antioxidant capabilities. biosynth.comnih.gov Its chemical structure, featuring a phenolic ring with hydroxyl groups, underpins its capacity to counteract oxidative damage. This compound is recognized as a potent antioxidant that has been shown to inhibit the formation of reactive oxygen species (ROS). biosynth.com
The primary mechanism by which 3',5'-Dihydroxyacetophenone exerts its antioxidant effect is through free radical scavenging. As a phenolic compound, it can donate a hydrogen atom from one of its hydroxyl groups to a free radical. nih.gov This process neutralizes the radical, thereby interrupting the chain reactions that can lead to cellular damage. nih.gov The resulting phenoxyl radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring, which prevents it from initiating new radical chain reactions.
The two main mechanisms for this free radical scavenging activity are:
Hydrogen Atom Transfer (HAT): The phenolic antioxidant directly donates a hydrogen atom to the free radical.
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, followed by proton transfer.
The prevalent mechanism depends on the specific radical, the solvent, and the pH. For phenolic compounds like 3',5'-Dihydroxyacetophenone, the HAT mechanism is often favored. The presence of two hydroxyl groups on the aromatic ring enhances its radical scavenging efficiency.
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. 3',5'-Dihydroxyacetophenone contributes to the reduction of oxidative stress by directly inhibiting the formation of these harmful species. biosynth.com ROS, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, can damage vital cellular components like lipids, proteins, and DNA. nih.gov
By scavenging the precursor radicals, 3',5'-Dihydroxyacetophenone helps prevent the propagation of oxidative damage. For instance, its isomer, 3',4'-Dihydroxyacetophenone, has been demonstrated to increase resistance to lipid peroxidation, a key process in cellular injury initiated by oxidative stress. nih.gov Cellular antioxidant assays, which measure the ability of a compound to prevent intracellular ROS formation, are used to quantify such protective effects. researchgate.netnih.gov
3',5'-Dihydroxyacetophenone can also exert its antioxidant effects by modulating the activity of enzymes involved in oxidative processes. Two notable examples are tyrosinase and xanthine (B1682287) oxidase.
Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis and enzymatic browning. kyushu-u.ac.jp Certain dihydroxyacetophenone isomers have been identified as tyrosinase inhibitors. For example, 2',5'-dihydroxyacetophenone acts as an uncompetitive inhibitor of murine tyrosinase, while 3',4'-dihydroxyacetophenone shows a strong suppressive action against mushroom tyrosinase with an IC50 value of 10 μM. nih.govmedchemexpress.com The inhibition of tyrosinase can be competitive, uncompetitive, or mixed-type, depending on how the inhibitor interacts with the enzyme. nih.gov Competitive inhibitors often chelate the copper ions in the enzyme's active site. nih.gov
| Enzyme | Role in Oxidative Processes | Inhibition by Dihydroxyacetophenones |
| Tyrosinase | Catalyzes oxidation of phenols in melanin synthesis, can produce reactive quinones. | Isomers show inhibitory activity (e.g., 3',4'-DHAP IC50 = 10 μM; 2',5'-DHAP is an uncompetitive inhibitor). nih.govmedchemexpress.com |
| Xanthine Oxidase | Produces uric acid and superoxide radicals. nih.gov | Phenolic compounds are known inhibitors; specific data for 3',5'-DHAP is pending. wikipedia.org |
Other Reported Biological Activities
3',5'-Dihydroxyacetophenone is listed in the Human Metabolome Database (HMDB) as an endogenous human metabolite. hmdb.ca This indicates that it is naturally present in the human body. It has been detected in the cytoplasm and in extracellular locations. nih.gov However, based on current literature, a specific metabolic pathway or biological role for 3',5'-Dihydroxyacetophenone in humans has not yet been fully elucidated. hmdb.ca Its presence suggests it may be a byproduct of larger metabolic processes or potentially play a role in physiological pathways that are still under investigation.
Research indicates that 3',5'-Dihydroxyacetophenone is an effective inhibitor of proteins that contain carbonyl groups. biosynth.com This activity is particularly relevant in the context of advanced glycation end products (AGEs). AGEs are harmful compounds formed through non-enzymatic reactions between sugars and proteins or lipids, a process accelerated by hyperglycemia and oxidative stress. neurolipidomics.comnih.gov
The formation of AGEs involves reactive dicarbonyl intermediates, such as methylglyoxal (B44143) (MGO). nih.gov Many polyphenolic compounds are known to inhibit AGE formation by trapping these reactive dicarbonyls, thereby preventing them from reacting with proteins. nih.govmdpi.com The antioxidant properties of these polyphenols also contribute to their anti-glycation activity. neurolipidomics.com Given its structure and antioxidant capacity, 3',5'-Dihydroxyacetophenone likely shares this mechanism, offering a protective effect against the formation of AGEs, which are implicated in the complications of diabetes and other chronic diseases. neurolipidomics.comnih.gov
Anti-inflammatory Effects (e.g., modulation of pro-inflammatory cytokines, COX-2 expression)
The anti-inflammatory properties of dihydroxyacetophenone isomers have been a subject of scientific investigation, with studies revealing their potential to modulate key inflammatory pathways. While research directly on 3',5'-Dihydroxyacetophenone is limited in this specific context, studies on its isomers, such as 3,4-Dihydroxyacetophenone (DHAP), provide significant insights.
One study found that DHAP exerts anti-inflammatory effects by influencing the cyclooxygenase (COX) pathway. Contrary to many anti-inflammatory agents that inhibit COX-2, DHAP was found to increase the expression of COX-2 at both the mRNA and protein levels in LPS-activated macrophages. This elevated COX-2 expression led to an increased production of the pro-resolving mediator 15-deoxy-Δ(12,14)-prostaglandin J2 (15dPGJ2). This mediator is crucial for the resolution phase of inflammation. The study demonstrated that the effects of DHAP on inhibiting the pro-inflammatory cytokine TNF-α and enhancing macrophage apoptosis were dependent on COX-2 activity. These findings suggest that DHAP helps to accelerate the resolution of acute inflammation by boosting the production of 15dPGJ2.
Furthermore, compounds structurally related to dihydroxyacetophenones have also demonstrated anti-inflammatory potential. For instance, 3,5-diprenyl-4-hydroxyacetophenone, isolated from Ageratina pazcuarensis, has been shown to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). NO is a key signaling molecule that can have both pro- and anti-inflammatory effects, and its inhibition is a common strategy in the development of anti-inflammatory drugs. The ability of these related compounds to interfere with inflammatory mediators underscores the potential of the acetophenone (B1666503) scaffold as a basis for anti-inflammatory agents. The link between chronic inflammation and diseases like cancer involves the upregulation of COX-2, which is induced by pro-inflammatory cytokines. The modulation of such pathways by phytonutrients and their derivatives is an area of intense research.
Tyrosinase Inhibitory Activity (for related isomers)
While direct studies on the tyrosinase inhibitory activity of 3',5'-Dihydroxyacetophenone are not extensively documented, research on its isomer, 3,4-Dihydroxyacetophenone (3,4-DHAP), has shown significant potential in the modulation of melanogenesis. Tyrosinase is a key copper-containing enzyme responsible for the production of melanin, and its over-activity can lead to hyperpigmentation disorders. Therefore, inhibitors of this enzyme are of great interest in the cosmetic and medical fields.
A study evaluating the antimelanogenic activity of 3,4-DHAP demonstrated its strong inhibitory effect on mushroom tyrosinase. To confirm these findings in a cellular model, the researchers measured tyrosinase activity and melanin content in B16 melanoma cells. The results indicated that 3,4-DHAP not only inhibited the enzyme's activity but also suppressed the protein levels of both tyrosinase and the microphthalmia-associated transcription factor (MITF). MITF is a critical transcription factor that regulates the expression of tyrosinase and other melanogenic genes. This dual action of inhibiting tyrosinase activity and downregulating its expression suggests that 3,4-DHAP is a potent agent for controlling melanin production.
The acetophenone scaffold is recognized for its potential as a tyrosinase inhibitor. The presence of phenolic hydroxyl groups is particularly crucial, as they mimic the natural substrates of tyrosinase, L-tyrosine and L-DOPA. The structure-activity relationship of various phenolic derivatives indicates that the substitution pattern on the aromatic ring significantly influences the inhibitory potency.
Table 1: Tyrosinase Inhibitory Activity of 3,4-Dihydroxyacetophenone (3,4-DHAP)
| Parameter Measured | Model System | Effect of 3,4-DHAP | Reference |
| Tyrosinase Activity | Mushroom Tyrosinase | Strong Inhibition | |
| Melanin Content | B16 Melanoma Cells | Reduction | |
| Tyrosinase Protein Level | B16 Melanoma Cells | Suppression | |
| MITF Protein Level | B16 Melanoma Cells | Suppression |
Antidiabetic Activity (for related chalcones)
Chalcones, which are precursors to flavonoids, can be synthesized from acetophenone derivatives and have demonstrated a wide range of pharmacological potentials, including promising antidiabetic effects. Specifically, chalcones derived from dihydroxyacetophenones have been investigated for their ability to manage hyperglycemia.
In one study, a series of novel chalcones and flavanones were synthesized from 2,5-dihydroxyacetophenone. The compound (2E)-1-(2,5-Dihydroxyphenyl)-3-(2-nitrophenyl) prop-2-en-1-one showed potent antioxidant activity and excellent antihyperglycemic effects in diabetic rats. Another derivative, (E)-1-(2,5-Dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one, was effective in suppressing hyperglycemia in normal rats. The antidiabetic activity of these chalcones is often linked to their antioxidant properties, as oxidative stress is a key factor in the pathogenesis of diabetes mellitus.
The mechanisms by which chalcones exert their antidiabetic effects are varied. They have been shown to inhibit α-glucosidase, an enzyme that breaks down carbohydrates, thereby reducing postprandial hyperglycemia. Some chalcone (B49325) derivatives may also exert their effects by binding to the peroxisome proliferator-activated gamma receptor (PPAR-γ), a key regulator of glucose metabolism. Numerous studies have confirmed the potential of synthetic chalcones to reduce blood sugar levels in streptozotocin-induced diabetic animal models.
Table 2: Antihyperglycemic Activity of Chalcones Derived from 2,5-Dihydroxyacetophenone
| Compound | Model | Key Finding | Reference |
| (2E)-1-(2,5-Dihydroxyphenyl)-3-(2-nitrophenyl) prop-2-en-1-one | Diabetic Rats | Excellent antihyperglycemic activity | |
| (E)-1-(2,5-Dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Normal Rats | Effective suppression of hyperglycemia |
Anthelmintic/Antiparasitic Activity (e.g., against Trypanosoma cruzi)
The acetophenone scaffold has emerged as a promising structural motif in the search for new agents against parasitic diseases, including Chagas disease, which is caused by the protozoan parasite Trypanosoma cruzi. While direct evidence for 3',5'-Dihydroxyacetophenone is scarce, studies on related polyhydroxy-substituted acetophenones have demonstrated noteworthy trypanocidal activity.
In a study focused on the synthesis and evaluation of various acetophenones and chromane-type compounds, several polyhydroxy-substituted acetophenones were tested against T. cruzi. One of the most promising compounds identified was 3,4,5-trihydroxyacetophenone, a close structural analog of 3',5'-Dihydroxyacetophenone. This compound exhibited significant activity against a resistant strain of the parasite, with a half-effective concentration (EC50) of 18.3 ± 1.1 µM and a selectivity index greater than 10.9.
The structure-activity relationship analysis from this study indicated that the presence and position of hydroxyl groups on the acetophenone ring are critical for trypanocidal activity. For instance, the introduction of an isoprenyl group to the acetophenone structure appeared to modulate the molecule's polarity, which in turn influenced its biological activity. Other research has also highlighted that an acetophenone-like carbonyl group is a mandatory feature for the potency of certain classes of anti-T. cruzi compounds. These findings collectively underscore the potential of dihydroxyacetophenone derivatives as a foundation for the development of novel antiparasitic drugs.
Table 3: Trypanocidal Activity of a Related Polyhydroxy-substituted Acetophenone
| Compound | Parasite Strain | EC50 (µM) | Selectivity Index (SI) | Reference |
| 3,4,5-Trihydroxyacetophenone | T. cruzi (resistant strain) | 18.3 ± 1.1 | >10.9 |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 3',5'-Dihydroxyacetophenone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides comprehensive insights into its proton and carbon framework.
The ¹H NMR spectrum of 3',5'-Dihydroxyacetophenone is characterized by distinct signals corresponding to the methyl, aromatic, and hydroxyl protons. In a typical solvent such as DMSO-d₆, the spectrum exhibits a singlet for the methyl protons (-COCH₃) at approximately 2.48 ppm. The aromatic region displays two distinct signals characteristic of a 1,3,5-trisubstituted benzene (B151609) ring. Due to the meta-substitution pattern, the two protons at the C2 and C6 positions are chemically equivalent, as is the single proton at the C4 position. These typically appear as a doublet and a triplet, respectively, or in some cases, as two distinct multiplets depending on the solvent and resolution. For instance, one aromatic signal can be observed around 6.81 ppm and another around 6.49 ppm. The hydroxyl protons (-OH) are typically observed as a broad singlet at around 9.62 ppm, and its chemical shift can be highly dependent on concentration and temperature.
The coupling constants between the aromatic protons are also indicative of their relative positions. The meta-coupling (³J) between H-2/H-6 and H-4 is typically small, in the range of 2-3 Hz.
Table 1: ¹H NMR Chemical Shift Data for 3',5'-Dihydroxyacetophenone in DMSO-d₆
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
| -COCH₃ | ~2.48 | Singlet |
| Aromatic H-2, H-6 | ~6.81 | Doublet (meta-coupling) |
| Aromatic H-4 | ~6.49 | Triplet (meta-coupling) |
| -OH | ~9.62 | Singlet (broad) |
The proton-decoupled ¹³C NMR spectrum of 3',5'-Dihydroxyacetophenone provides information on the number and electronic environment of the carbon atoms in the molecule. The spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon. The carbonyl carbon of the acetophenone (B1666503) group is characteristically deshielded and appears at a chemical shift of approximately 197.0 ppm. The aromatic carbons attached to the hydroxyl groups (C-3' and C-5') are expected to resonate at a lower field (around 158 ppm) compared to the other aromatic carbons due to the deshielding effect of the oxygen atoms. The carbon attached to the acetyl group (C-1') would appear around 138 ppm. The remaining aromatic carbons (C-2', C-4', and C-6') will have chemical shifts in the aromatic region, typically between 105 and 115 ppm. The methyl carbon of the acetyl group is the most shielded, appearing at approximately 26.6 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Data for 3',5'-Dihydroxyacetophenone
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| -C =O | ~197.0 |
| C-3', C-5' | ~158.0 |
| C-1' | ~138.0 |
| C-2', C-6' | ~107.0 |
| C-4' | ~106.0 |
| -C H₃ | ~26.6 |
Key expected HMBC correlations would include:
A correlation between the methyl protons (-COCH₃) and the carbonyl carbon (C=O), as well as the aromatic carbon C-1'.
Correlations from the aromatic protons (H-2', H-6') to the adjacent carbons (C-1', C-3', C-4', C-5').
Correlations from the aromatic proton (H-4') to the adjacent carbons (C-2', C-3', C-5', C-6').
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and can also offer structural information through fragmentation analysis.
Both Electrospray Ionization (ESI) and Electron Ionization (EI) are common techniques used to ionize molecules for mass spectrometric analysis.
Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and extensive fragmentation. This fragmentation pattern is often highly reproducible and can serve as a "fingerprint" for the compound.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation, making it ideal for accurate molecular weight determination. For 3',5'-Dihydroxyacetophenone, with its acidic phenolic hydroxyl groups, negative-ion mode ESI would be expected to be particularly effective, readily forming the [M-H]⁻ ion.
In EI-MS , the mass spectrum of 3',5'-Dihydroxyacetophenone shows a prominent molecular ion peak (M⁺•) at an m/z of 152, which corresponds to its molecular weight. The fragmentation pattern provides valuable structural information. A significant fragment is often observed at m/z 137, resulting from the loss of a methyl radical (•CH₃) from the molecular ion. Another characteristic peak can be found at m/z 109, which corresponds to the subsequent loss of a carbonyl group (CO).
In ESI-MS , the analysis of 3',5'-Dihydroxyacetophenone would be expected to show a strong signal for the deprotonated molecule [M-H]⁻ at m/z 151 in the negative ion mode. In the positive ion mode, a protonated molecule [M+H]⁺ at m/z 153 might be observed, although the formation of the deprotonated species is generally more favorable for phenolic compounds. The minimal fragmentation in ESI allows for a clear determination of the molecular weight.
Table 3: Key Mass Spectrometry Data for 3',5'-Dihydroxyacetophenone
| Ionization Mode | Ion | m/z | Interpretation |
| EI | [M]⁺• | 152 | Molecular Ion |
| EI | [M - CH₃]⁺ | 137 | Loss of a methyl radical |
| EI | [M - CH₃ - CO]⁺ | 109 | Subsequent loss of carbon monoxide |
| ESI (Negative) | [M - H]⁻ | 151 | Deprotonated molecule |
| ESI (Positive) | [M + H]⁺ | 153 | Protonated molecule |
Applications in Complex Biological Matrices (e.g., MALDI-2 postionization mass spectrometry for lipid analysis)
Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a powerful technique for the analysis of a wide array of chemical compounds, including polar and apolar lipids, with minimal fragmentation. The effectiveness of MALDI-MS is critically dependent on the choice of a matrix, a compound that co-crystallizes with the analyte and absorbs the laser energy, facilitating a soft ionization process. Dihydroxyacetophenone isomers, such as 2',5'-dihydroxyacetophenone (B116926) (DHAP), are utilized as matrices in these analyses.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 3',5'-Dihydroxyacetophenone provides direct evidence for its key structural features, namely the phenolic hydroxyl groups and the ketonic carbonyl group.
The presence of two hydroxyl (-OH) groups attached to the aromatic ring is a defining characteristic of 3',5'-Dihydroxyacetophenone. In the FT-IR spectrum, these phenolic hydroxyl groups are typically observed as a broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state. The position and shape of this band are sensitive to concentration and the physical state of the sample.
The acetophenone moiety contains a carbonyl group (C=O) from the ketone. This functional group gives rise to a strong, sharp absorption band in the FT-IR spectrum. For acetophenone derivatives, this C=O stretching vibration typically occurs in the range of 1650-1700 cm⁻¹. For 3',5'-Dihydroxyacetophenone, the conjugation of the carbonyl group with the aromatic ring influences the exact position of this peak. The detection of a strong band in this region is a definitive indicator of the ketone functional group within the molecular structure.
Table 1: Characteristic FT-IR Absorption Bands for 3',5'-Dihydroxyacetophenone
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| Phenolic Hydroxyl | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Ketone Carbonyl | C=O Stretch | 1650 - 1700 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |
Chromatographic Techniques for Purity and Quantification
Chromatographic methods are essential for separating 3',5'-Dihydroxyacetophenone from reaction mixtures, assessing its purity, and quantifying its concentration. These techniques are central to its quality control and its application as an analytical standard.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like 3',5'-Dihydroxyacetophenone. The method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). By using a suitable reversed-phase column and a mobile phase, such as a mixture of acetonitrile (B52724) and water, a sharp, well-defined peak for 3',5'-Dihydroxyacetophenone can be obtained.
The purity of the compound is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often provide HPLC data to certify the high purity of their 3',5'-Dihydroxyacetophenone, with purities often exceeding 99%. medchemexpress.com This validation is crucial for ensuring the reliability of results in research and synthesis where the compound is used as a starting material or reference substance.
Due to its stable, crystalline nature and high purity, 3',5'-Dihydroxyacetophenone serves as a valuable standard in analytical chemistry. chemimpex.com In chromatographic techniques like HPLC, it can be used as a reference standard for the identification and quantification of other compounds in complex mixtures. chemimpex.com By preparing a calibration curve from solutions of known concentrations of high-purity 3',5'-Dihydroxyacetophenone, researchers can accurately determine the concentration of this analyte in unknown samples. Its well-defined chemical and physical properties make it a reliable reference point in various analytical protocols. chemimpex.com
Mechanistic Studies and Molecular Interactions
Elucidation of Molecular Targets and Pathways
Understanding the direct molecular targets and the subsequent influence on cellular signaling is fundamental to characterizing the bioactivity of 3',5'-Dihydroxyacetophenone.
Research indicates that 3',5'-Dihydroxyacetophenone is a potent antioxidant capable of inhibiting the formation of reactive oxygen species. biosynth.com Its antioxidant nature suggests direct interaction with and neutralization of free radicals. Furthermore, it has been identified as an effective inhibitor of proteins that contain carbonyl groups. biosynth.com While specific protein targets for 3',5'-Dihydroxyacetophenone are not extensively detailed in the literature, studies on isomeric compounds provide context. For instance, derivatives of the related 2',5'-dihydroxyacetophenone (B116926) have been investigated for their interaction with Kelch-like ECH associated protein 1 (Keap1), a key sensor for oxidative stress. tandfonline.comnih.gov Another isomer, 3',4'-Dihydroxyacetophenone (B73281), is known to interact with and inhibit the enzyme tyrosinase. medchemexpress.com These findings on related molecules suggest potential, yet unconfirmed, target classes for 3',5'-Dihydroxyacetophenone.
The influence of 3',5'-Dihydroxyacetophenone on specific cellular signaling pathways is an area requiring further investigation. However, based on its antioxidant properties, it is plausible that it modulates pathways sensitive to the cell's redox state. Antioxidants are known to activate the Nrf2-ARE-Keap1 pathway, a primary defense mechanism against oxidative stress. tandfonline.comnih.gov Concurrently, antioxidant compounds can inhibit pro-inflammatory pathways such as the nuclear factor-kappa B (NF-κB) signaling cascade. nih.govnih.gov While direct evidence for 3',5'-Dihydroxyacetophenone is limited, studies on other phytochemicals demonstrate a crosstalk between the Nrf2 and NF-κB pathways, where activation of Nrf2 can lead to the suppression of NF-κB activity. mdpi.comresearchgate.net This interplay is a critical mechanism by which antioxidants regulate inflammation and cellular protection.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of 3',5'-Dihydroxyacetophenone and its functional groups contribute to its biological interactions.
The positioning of hydroxyl (-OH) groups on the phenyl ring is a critical determinant of the biological activity of dihydroxyacetophenone isomers. The antioxidant activity, a key feature of these compounds, is highly dependent on this substitution pattern. nih.gov
General findings on phenolic compounds indicate that the relative position of hydroxyl groups influences their radical scavenging ability. The meta-positioning of the two hydroxyl groups in 3',5'-Dihydroxyacetophenone (resorcinol-type structure) is a key feature. Studies comparing phenolic isomers have shown that ortho- and para-dihydroxy configurations (catechol and hydroquinone (B1673460) types, respectively) often exhibit stronger antioxidant activity than the meta-configuration. researchgate.net This is attributed to the ability of ortho and para isomers to form more stable phenoxyl radicals through electron delocalization and intramolecular hydrogen bonding. researchgate.net For instance, research on dihydrochalcones, which share a similar phenolic moiety, revealed that different hydroxylation patterns lead to varying antioxidant capacities in assays such as the ferric-reducing antioxidant power (FRAP) and DPPH radical-scavenging assays. nih.govmdpi.com Specifically, the meta-arrangement in 3',5'-Dihydroxyacetophenone may result in a different antioxidant profile compared to isomers like 3',4'-dihydroxyacetophenone (catechol-type) or 2',5'-dihydroxyacetophenone (hydroquinone-type).
Table 1: Comparison of Dihydroxyacetophenone Isomers
| Compound Name | CAS Number | Hydroxyl Group Pattern | Structural Class |
| 3',5'-Dihydroxyacetophenone | 51863-60-6 | meta | Resorcinol (B1680541) derivative |
| 2',4'-Dihydroxyacetophenone (B118725) | 89-84-9 | ortho, para | Resorcinol derivative |
| 2',5'-Dihydroxyacetophenone | 490-78-8 | ortho, para | Hydroquinone derivative |
| 3',4'-Dihydroxyacetophenone | 1197-09-7 | ortho | Catechol derivative |
This table provides a structural comparison of 3',5'-Dihydroxyacetophenone with its isomers.
The ketone (C=O) and hydroxyl (-OH) groups are the primary functional moieties of 3',5'-Dihydroxyacetophenone, and they are fundamental to its molecular interactions, including enzyme inhibition. The hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms of both the hydroxyl and ketone groups can act as hydrogen bond acceptors. This allows the molecule to form multiple hydrogen bonds with amino acid residues in the active site of an enzyme, contributing to a stable binding interaction.
The phenolic hydroxyl groups are also crucial for the compound's antioxidant activity, as they can donate a hydrogen atom to neutralize free radicals. This radical-scavenging ability is a key aspect of its mechanism of action. nih.gov While specific inhibition data for 3',5'-Dihydroxyacetophenone against tyrosine kinase B is not available in the reviewed literature, the general principles of enzyme inhibition by phenolic compounds apply. For example, the related compound 3',4'-dihydroxyacetophenone has been shown to be a potent inhibitor of tyrosinase, with an IC50 of 10 μM. medchemexpress.com This inhibition is likely mediated by the interaction of its catechol-like hydroxyl groups with the enzyme's active site. The ketone group contributes to the molecule's polarity and electronic properties, influencing how it fits into and interacts with a target binding pocket.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com Software such as AutoDock Vina is widely used for this purpose, calculating the binding affinity or free energy of the complex. mdpi.comnih.gov This method provides valuable insights into the binding mode and potential interactions between a ligand, like 3',5'-Dihydroxyacetophenone, and a protein target at the atomic level.
The process involves preparing the 3D structures of both the ligand and the target protein. A defined binding site, typically the enzyme's active site, is identified on the protein. AutoDock Vina then systematically samples different conformations and orientations of the ligand within this binding site, scoring each pose based on a defined scoring function that estimates the binding energy. nih.gov The results, often expressed in kcal/mol, indicate the stability of the ligand-protein complex, with lower energy values suggesting more favorable binding. researchgate.net
While specific molecular docking studies featuring 3',5'-Dihydroxyacetophenone were not identified in the surveyed literature, this in silico approach is highly relevant. For example, docking studies have been performed on derivatives of its isomers, such as chloro-substituted flavonoids derived from 2',5'-dihydroxyacetophenone, which were docked with the Keap1 protein to explore their potential as Nrf2 activators. tandfonline.comnih.gov Similarly, a related compound, 3',5'-dimethoxy-4'-hydroxyacetophenone, was docked with the LIMP 2 protein. researchgate.net These studies illustrate the utility of AutoDock Vina in investigating the molecular interactions of acetophenone (B1666503) derivatives and guiding further experimental research.
Electrochemical Reaction Mechanisms
The electrochemical behavior of dihydroxybenzenes is a key aspect of their mechanistic function, often involving the formation of quinone species. In general, dihydroxybenzenes with hydroxyl groups in the 1,2 (catechol) or 1,4 (hydroquinone) positions undergo reversible redox reactions to form stable quinones. 3',5'-Dihydroxyacetophenone is a resorcinol derivative, with hydroxyl groups in the 1,3 position. This structural arrangement leads to a more complex electrochemical behavior compared to its 1,2 and 1,4 isomers.
The electrooxidation of resorcinol derivatives is often characterized by high susceptibility to electrode fouling, where the products of the reaction adsorb onto the electrode surface, inhibiting further reaction. Despite this, the oxidation process can generate reactive intermediates. The electrochemical oxidation of phenols and diphenols proceeds via the transfer of electrons at an electrode surface, creating reactive radical species that can undergo further reactions. For dihydroxy-aromatic compounds, this can lead to the formation of molecules containing electrochemically active quinone moieties. Quinones are highly redox-active molecules that can participate in redox cycling, leading to the formation of reactive oxygen species (ROS). While a stable, simple quinone is not typically formed from the direct oxidation of the resorcinol structure, the process involves the generation of redox-active species that can engage in subsequent chemical and electrochemical reactions.
Electropolymerization is a process where a polymer film is formed on an electrode surface through an electrochemical reaction. Resorcinol and its derivatives, including 3',5'-Dihydroxyacetophenone, are known to undergo electropolymerization. The mechanism for resorcinol derivatives typically begins with an initial oxidation step at the electrode. This process can lead to the formation of dimers through the creation of carbon-oxygen and carbon-carbon bonds, often involving the dissociation of protons.
Studies on related dihydroxyacetophenone isomers have shown that these compounds can form polymer films, referred to as electropolymer remnants, on electrode surfaces. The process is influenced by factors such as the solvent, monomer concentration, and the electrode material (e.g., platinum or glassy carbon). The resulting polymer films can themselves be electrochemically active, possessing properties that can be utilized in electroanalysis. The polymerization proceeds through the coupling of the oxidized monomer units, leading to the growth of a polymer layer on the electrode. This process is often irreversible, contributing to the electrode passivation or fouling observed during the electrooxidation of resorcinols.
Table 2: Summary of Electrochemical Properties
| Process | Description | Key Characteristics | Source |
|---|---|---|---|
| Redox Behavior | Complex electrooxidation characteristic of 1,3-dihydroxybenzenes (resorcinols). | Formation of reactive redox-active intermediates. High tendency for electrode fouling. |
| Electropolymerization | Forms polymer films on electrode surfaces via oxidative coupling. | Initial oxidation of monomer, followed by dimer and polymer formation. Resulting film can be electroactive. | |
Applications in Advanced Materials and Sensors
Development of Conductive Polymers through Electropolymerization
The electrochemical polymerization of dihydroxyacetophenone isomers is a key method for creating polymer films on electrode surfaces. While many phenolic compounds form insulating layers, certain derivatives can be used to create materials with useful conductive and sensing properties. The process involves the anodic oxidation of the monomer, leading to the formation of a polymer film that coats the electrode. Isomers of dihydroxyacetophenone have been successfully attached to other molecules like pyrrole (B145914) and thiophene (B33073) to facilitate electropolymerization and enhance the resulting polymer's characteristics. nih.gov For instance, a thiophene derivative modified with dihydroxyacetophenone moieties was successfully copolymerized with 3-methylthiophene. nih.gov
The synthesis of polymer films from dihydroxyacetophenone isomers for sensor applications has been demonstrated using various electrode materials, including platinum and glassy carbon. researchgate.netmdpi.comnih.gov In one study, films were prepared from 2',6'-dihydroxyacetophenone (B134842), an isomer of 3',5'-dihydroxyacetophenone, in a dimethyl sulfoxide (B87167) solvent. researchgate.netmdpi.comnih.gov The electropolymerization process resulted in the formation of polymer remnants on the electrode surfaces. researchgate.netmdpi.comnih.gov
Another approach involves covalently attaching dihydroxyacetophenone isomers to pyrrole units. nih.gov These modified monomers can then be electropolymerized through the pyrrole moieties, creating a functional polymer film. nih.gov The choice of solvent and electrode material can significantly influence the characteristics of the resulting film. researchgate.net These polymer films serve as the active sensing layer in various electrochemical sensor designs. semi.ac.cn
The performance of sensors based on poly(dihydroxyacetophenone) films has been evaluated for detecting specific analytes. Films prepared from the isomer 2',6'-dihydroxyacetophenone on platinum and glassy carbon electrodes were tested for their ability to detect tributylamine (B1682462) and hydroquinone (B1673460). researchgate.netmdpi.comnih.gov
Researchers found that modified platinum electrodes provided more stable amperometric current signals compared to glassy carbon electrodes. mdpi.comnih.gov The choice of washing liquid used after the polymer deposition also played a crucial role in the sensor's performance by affecting the noise level, with acetone (B3395972) being identified as the optimal choice. mdpi.comnih.gov For the detection of hydroquinone, a sensor using a poly(2',6'-dihydroxyacetophenone) film on a platinum electrode achieved a detection limit of 3.29 μM. mdpi.comnih.gov
| Parameter | Value | Analyte | Electrode | Reference |
| Detection Limit | 3.29 μM | Hydroquinone | Platinum modified with poly(2',6'-dihydroxyacetophenone) | mdpi.comnih.gov |
| Signal Stability | More stable signals | Tributylamine, Hydroquinone | Platinum (vs. Glassy Carbon) | mdpi.comnih.gov |
| Optimal Washing Liquid | Acetone | N/A | Platinum, Glassy Carbon | mdpi.comnih.gov |
Potential in Functional Materials Science
The utility of 3',5'-Dihydroxyacetophenone and its isomers extends beyond simple polymer films into more complex functional materials. The inherent chemical structure of the molecule, featuring hydroxyl and acetyl groups, provides sites for coordination with metal ions and for integration into more complex sensing systems like biosensors.
The acetophenone (B1666503) moieties in polymers derived from dihydroxyacetophenone isomers provide excellent chelating capabilities. Research has shown that films created by electropolymerizing pyrrole units functionalized with dihydroxyacetophenone exhibit a significantly improved ability to bind with copper ions. nih.gov This property is valuable for applications such as heavy metal detection or catalysis. The ability to form stable complexes with metal ions opens up possibilities for creating materials with specific magnetic, optical, or catalytic properties.
The polymer films synthesized from 3',5'-dihydroxyacetophenone and its isomers serve as a promising platform for the development of biosensors. semi.ac.cn While direct applications in biosensors are an emerging area, the established use of these films in electrochemical sensors provides a strong foundation. The polymer surface can be functionalized to immobilize specific biological recognition elements, such as enzymes or antibodies. semi.ac.cn This integration would allow the sensor to detect biological molecules with high specificity and sensitivity, expanding its application to medical diagnostics, environmental monitoring, and food safety.
Future Research Directions and Emerging Applications
Resolving Conflicting Data on Biological Activity of Derivatives
The growing body of research on 3',5'-Dihydroxyacetophenone derivatives has led to a diverse range of reported biological activities. However, variations in experimental methodologies, assay conditions, and the specific cell lines or microbial strains used can result in data that is difficult to compare or, in some cases, appears conflicting. For instance, studies on the antimicrobial or antitumor effects of structurally similar derivatives may report different levels of potency. researchgate.net Future research must prioritize the standardization of testing protocols to allow for more direct comparisons between studies. Systematic investigations that evaluate a series of related compounds under identical conditions are necessary to build a clear and consistent understanding of their structure-activity relationships (SAR). This will help resolve ambiguities and provide a more reliable foundation for designing future derivatives with enhanced therapeutic properties.
Strategies for Optimizing Large-Scale Synthesis
While numerous synthetic routes to 3',5'-Dihydroxyacetophenone and its derivatives have been established in laboratory settings, scaling these processes for industrial production presents significant challenges. chemtek.co.in Issues such as reaction safety, cost-effectiveness of reagents, energy consumption, and product yield become critical at a larger scale. worldpharmatoday.comnih.gov
Future strategies should focus on process optimization and the adoption of green chemistry principles. Key areas for improvement include:
Catalyst Selection: Moving from stoichiometric reagents, which are consumed in the reaction, to catalytic alternatives can drastically reduce waste and cost. chemtek.co.in The use of reusable and highly efficient catalysts is a primary goal.
Process Conditions: Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing the formation of by-products. chemtek.co.in
Flow Chemistry: Continuous flow reactors offer advantages over traditional batch processing, including better heat management, improved safety for exothermic reactions, and more consistent product quality. jddhs.com
Solvent Reduction: Minimizing or eliminating the use of hazardous organic solvents is a key objective of green chemistry. mdpi.com
A patented method for preparing 3',5'-Dihydroxyacetophenone involves a multi-step process starting from 3,5-dihydroxybenzoic acid, which includes esterification, benzylation, hydrolysis, nucleophilic substitution, hydrolytic decarboxylation, and debenzylation. google.com While effective, optimizing each of these steps for industrial application is essential for commercial viability. google.com
Table 1: Comparison of Laboratory vs. Large-Scale Synthesis Considerations
| Feature | Laboratory Scale | Large-Scale (Industrial) |
| Primary Goal | Proof of concept, synthesis of small quantities for testing | Cost-efficiency, safety, high volume, and purity |
| Reagents | Often uses expensive or specialized reagents | Prefers inexpensive, readily available raw materials |
| Methodology | Stoichiometric reactions are common | Catalytic processes are highly preferred to reduce waste |
| Safety | Exothermic reactions are easily managed | Heat management is critical; risk of thermal runaway |
| Process Type | Typically batch processing | Continuous flow processes are often safer and more efficient |
| Waste | Moderate concern | Major concern; focus on minimizing effluent |
Exploration of Novel Derivatives with Enhanced Bioactivity
The 3',5'-Dihydroxyacetophenone scaffold is a versatile starting point for the synthesis of new chemical entities. biosynth.com Researchers have successfully created novel derivatives by modifying its core structure to enhance biological activity. For example, the synthesis of hybrids combining the acetophenone (B1666503) structure with a 1,2,3-triazole ring has been explored to develop new antifouling agents. nih.gov Other studies have focused on creating diazine derivatives to improve antimicrobial and antitumor properties. researchgate.netnih.govbenthamdirect.com
Future exploration should focus on rational drug design based on established structure-activity relationships. Computational modeling and docking studies can help predict how modifications to the molecule will affect its interaction with biological targets, such as enzymes or receptors. This approach can guide the synthesis of derivatives with improved potency, greater selectivity, and more favorable pharmacokinetic properties. The synthesis of α-brominated dihydroxyacetophenone derivatives, for example, has been shown to yield compounds with significant biological activity. researchgate.net
Advanced Analytical Methodologies for Complex Matrices
As research moves towards in vivo studies and potential clinical applications, the need for sensitive and reliable analytical methods to detect and quantify 3',5'-Dihydroxyacetophenone and its metabolites in complex biological matrices becomes paramount. Biological samples such as blood, plasma, urine, and tissue homogenates contain numerous interfering substances that can complicate analysis.
Developing advanced analytical techniques is crucial for pharmacokinetic and metabolic studies. Isomers of dihydroxyacetophenone, such as 2,5-dihydroxyacetophenone and 2,6-dihydroxyacetophenone, have been used as matrices in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry for the analysis of proteins and peptides. nih.govnih.govdiva-portal.org This indicates the utility of this class of compounds in analytical applications. Future work should focus on developing and validating methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the specific and accurate measurement of 3',5'-Dihydroxyacetophenone in biological samples. nih.gov
Investigation into Broader Biological and Pharmacological Spectrum
Current research has highlighted the potential of 3',5'-Dihydroxyacetophenone and its derivatives in several areas, including oncology and microbiology. researchgate.netchemicalbook.com However, the full spectrum of its biological and pharmacological activities has yet to be fully explored. The dihydroxy-substituted aromatic ketone structure is a feature found in many biologically active natural and synthetic compounds.
Future investigations should aim to screen 3',5'-Dihydroxyacetophenone and its analogs for a wider range of activities. Based on its structural similarity to other phenolic compounds, potential areas of interest include:
Anti-inflammatory activity
Antiviral properties
Neuroprotective effects
Cardioprotective benefits
Platelet aggregation inhibition nih.gov
A broader screening approach could uncover novel therapeutic applications for this versatile chemical scaffold.
Development of Sustainable and Eco-friendly Synthetic Routes
In line with the global push towards sustainable technology, the development of green synthetic routes for 3',5'-Dihydroxyacetophenone is a high-priority research direction. jddhs.com Traditional chemical syntheses often rely on harsh reagents, toxic solvents, and energy-intensive conditions, which have a significant environmental impact. researchgate.net
Green chemistry offers several promising alternatives:
Biocatalysis: The use of enzymes, such as lipases, can facilitate reactions under mild conditions with high selectivity, as has been demonstrated in the synthesis of 3',5'-Dihydroxyacetophenone from its diacetate precursor. chemicalbook.com
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, increase product yields, and lower energy consumption compared to conventional heating methods. mdpi.comresearchgate.net
Eco-friendly Catalysts: Replacing hazardous Lewis acids like aluminum chloride with more benign alternatives, such as p-toluenesulfonic acid, can make processes like the Fries rearrangement safer and more environmentally friendly. researchgate.net
Solvent-Free Reactions: Performing reactions without a solvent (neat) or in greener solvents (like water or ionic liquids) minimizes waste and environmental pollution. mdpi.comejcmpr.com
Adopting these green methodologies will be crucial for the sustainable production of 3',5'-Dihydroxyacetophenone and its derivatives in the future. google.comucl.ac.ukrsc.org
Q & A
Q. What are the key spectroscopic techniques for characterizing 3',5'-Dihydroxyacetophenone, and how are they applied?
- Methodological Answer : Structural elucidation typically employs NMR (¹H and ¹³C) to identify aromatic protons (δ 6.3–6.5 ppm for meta-substituted hydrogens) and carbonyl groups (δ 200–210 ppm). FT-IR confirms phenolic -OH stretches (~3200–3500 cm⁻¹) and ketone C=O (~1650 cm⁻¹). Mass spectrometry (MS) using ESI or EI modes provides molecular ion peaks at m/z 152.15 (C₈H₈O₃), consistent with its molecular formula . HPLC (C18 column, UV detection at 280 nm) is recommended for purity assessment (>98% as per GC data) .
Q. What synthetic routes are commonly used for 3',5'-Dihydroxyacetophenone, and what are their limitations?
- Methodological Answer : The Friedel-Crafts acylation of resorcinol (1,3-dihydroxybenzene) with acetyl chloride in the presence of AlCl₃ is a standard method, yielding ~60–70% under anhydrous conditions . Alternative routes include microwave-assisted synthesis , reducing reaction time from 6 hours to 30 minutes with comparable yields . Limitations include sensitivity to moisture (AlCl₃ hydrolysis) and byproduct formation (e.g., diacetylated derivatives), necessitating column chromatography for purification .
Q. How should 3',5'-Dihydroxyacetophenone be stored to ensure stability in laboratory settings?
- Methodological Answer : Store as a pale-yellow solid at -20°C under inert atmosphere (N₂/Ar) to prevent oxidation. For solutions, use DMSO (30 mg/mL, stable at -80°C for 2 years) or ethanol (avoid prolonged exposure to light). Degradation is indicated by darkening color or precipitate formation .
Advanced Research Questions
Q. How can conflicting data on the biological activity of 3',5'-Dihydroxyacetophenone derivatives be resolved?
- Methodological Answer : Discrepancies in antimicrobial or antitumor activity (e.g., IC₅₀ variations across studies) may arise from structural isomerism or impurities. Validate purity via HPLC-MS and confirm stereochemistry using X-ray crystallography . For in vitro assays, standardize cell lines (e.g., HepG2 for cytotoxicity) and use positive controls (e.g., doxorubicin) to calibrate activity thresholds .
Q. What strategies optimize the yield of 3',5'-Dihydroxyacetophenone in large-scale synthesis?
- Methodological Answer : Solvent optimization : Replace traditional dichloromethane with ionic liquids (e.g., [BMIM]BF₄) to enhance acylation efficiency (yields up to 85%). Catalyst recycling : Use zeolite-supported AlCl₃ to reduce waste. Process intensification : Continuous flow reactors minimize side reactions and improve heat transfer, achieving >90% conversion in <1 hour .
Q. How does the substitution pattern of dihydroxyacetophenone derivatives influence their biochemical interactions?
- Methodological Answer : Meta-substitution (3',5' positions) enhances hydrogen bonding with protein targets (e.g., kinases) compared to ortho- or para-substituted analogs. Molecular docking (AutoDock Vina) and SAR studies show that the ketone group at C1 and hydroxyls at C3/C5 are critical for inhibiting enzymes like tyrosine kinase B (ΔG = -8.2 kcal/mol). Compare with 2',4'-dihydroxy analogs (ΔG = -6.5 kcal/mol) to validate specificity .
Q. What are the best practices for analyzing 3',5'-Dihydroxyacetophenone in complex biological matrices?
- Methodological Answer : Use LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in H₂O:ACN). For plasma samples, employ protein precipitation (acetonitrile, 1:4 v/v) followed by SPE (Strata-X cartridges). Quantify via MRM transitions (152→109 for the parent ion; LOD = 0.1 ng/mL) .
Safety and Compliance
Q. What safety protocols are essential when handling 3',5'-Dihydroxyacetophenone in vitro assays?
- Methodological Answer : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (irritant potential per GHS Category 2). For spills, neutralize with 5% sodium bicarbonate and adsorb with vermiculite. Waste disposal must comply with EPA guidelines (incineration at >1000°C for halogen-free compounds) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
